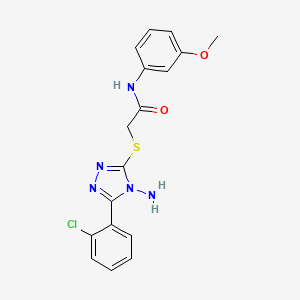

2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide

Description

2-((4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide (CAS RN: 578002-24-1) is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 2-chlorophenyl group at position 5 and an amino group at position 2. The thioether linkage connects the triazole ring to an acetamide moiety, which is further substituted with a 3-methoxyphenyl group. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmacological investigations, particularly in enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O2S/c1-25-12-6-4-5-11(9-12)20-15(24)10-26-17-22-21-16(23(17)19)13-7-2-3-8-14(13)18/h2-9H,10,19H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQGJYHMNFSTJOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide is a compound belonging to the triazole class, which has gained attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is , and its molecular weight is approximately 373.86 g/mol. The structure features a triazole ring substituted with an amino group, a chlorophenyl group, and a thioacetamide moiety. These structural components are believed to contribute significantly to its biological activity.

Pharmacological Profile

Recent studies have highlighted various biological activities associated with this compound:

- Antimicrobial Activity : The compound exhibits potent antimicrobial properties against a range of pathogens. Studies have shown that it has significant activity against drug-resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli. For example, the Minimum Inhibitory Concentration (MIC) values were reported to be lower than those of standard antibiotics like vancomycin and ciprofloxacin .

- Antifungal Activity : Similar to other triazole derivatives, this compound has demonstrated antifungal activity against various fungal strains. The mechanism is believed to involve inhibition of ergosterol synthesis, which is crucial for fungal cell membrane integrity .

- Anticancer Potential : Preliminary research indicates that the compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms that may involve the modulation of apoptotic pathways and cell cycle arrest .

- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. In animal models, it has shown potential in reducing inflammation markers, suggesting its utility in treating inflammatory diseases .

The biological activity of 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide can be attributed to several mechanisms:

- Enzyme Inhibition : The triazole moiety can act as a competitive inhibitor for enzymes involved in the biosynthesis of nucleic acids and proteins in microorganisms.

- Interaction with Cellular Targets : The compound may interact with various cellular targets involved in signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several case studies have been conducted to assess the efficacy of this compound:

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The synthesized compound has been evaluated against various bacterial strains and fungi. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria, as well as certain fungal species. The mechanism of action is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. Studies have demonstrated that compounds similar to 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide exhibit cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The cytotoxicity is often assessed using assays like the Sulforhodamine B assay, which measures cell viability post-treatment .

Mechanistic Insights

Molecular docking studies have been employed to elucidate the binding interactions between this compound and target proteins involved in cancer progression and microbial resistance. These studies suggest that the triazole ring may interact favorably with active sites on enzymes or receptors critical for cell proliferation or survival .

Case Studies

- Antimicrobial Efficacy : In a study evaluating a series of triazole derivatives, one compound demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics against resistant bacterial strains. This highlights the potential of triazole derivatives in developing new antimicrobial agents .

- Anticancer Screening : A recent investigation into triazole-based compounds revealed that several derivatives exhibited IC50 values below 100 μM against MCF-7 cells, indicating strong anticancer activity. The study further explored the apoptotic mechanisms triggered by these compounds, revealing significant morphological changes in treated cells .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs.

- Amino Group: The 4-amino group in the reference compound may facilitate hydrogen bonding, a feature absent in allyl- or alkyl-substituted analogs (e.g., ) .

- Acetamide Substituents : The 3-methoxyphenyl group offers moderate steric bulk and methoxy-mediated electronic effects, contrasting with bulkier (e.g., 2,6-dimethylphenyl in ) or charged (e.g., pyridinyl in ) groups.

Physicochemical Properties

Key Observations :

- Melting Points : Triazole derivatives with aromatic substituents (e.g., pyridinyl in , benzodioxol in ) exhibit higher melting points (>120°C), likely due to rigid π-π interactions. The reference compound’s melting point is unreported but expected to align with this trend.

- Synthetic Yields : Yields for triazole analogs vary widely (50–83%), influenced by substituent reactivity and purification methods .

Table 2: Functional Comparisons

Key Observations :

- Receptor Modulation : VUAA1 and OLC15 demonstrate the impact of triazole substituents on receptor specificity (agonist vs. antagonist) . The reference compound’s 2-chlorophenyl and 3-methoxyphenyl groups may similarly influence target selectivity.

- Enzyme Inhibition : Hydroxyphenyl-substituted triazoles (e.g., AM33) exhibit potent anti-HIV activity, suggesting that halogenated or methoxy-substituted analogs (e.g., the reference compound) warrant evaluation for similar applications .

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates purified?

The synthesis typically involves coupling 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol with a chloroacetamide derivative. Key steps include:

- Thioether formation : Refluxing the thiol intermediate with chloroacetamide in ethanol and aqueous KOH for 1 hour .

- Purification : Isolation via filtration, washing with water, and recrystallization from ethanol (yields ~68% for analogous compounds) .

- Alternative methods use DMF with potassium carbonate under milder conditions (room temperature), monitored by TLC for reaction completion .

| Method | Solvent | Base | Temperature | Yield Range |

|---|---|---|---|---|

| A | Ethanol | KOH | Reflux | 65–70% |

| B | DMF | K₂CO₃ | RT | 70–75% |

Q. Which spectroscopic techniques are essential for structural confirmation?

- 1H-NMR : Aromatic protons (2-chlorophenyl) appear as multiplet signals at δ 7.05–7.20 ppm, while acetamide CH₂ groups resonate at δ 4.16–4.20 ppm .

- Elemental analysis : Deviations >0.3% in C/H/N percentages indicate impurities. For example, C13H12Cl2N2OS requires C 49.53%, H 3.84%, N 8.89% .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 434.486 for related triazole-acetamides) .

Q. What safety precautions are recommended during handling?

While specific data for this compound is limited, analogous triazole-acetamides require:

- Use of fume hoods, nitrile gloves, and spark-free equipment due to organic solvent flammability .

- Immediate washing with water for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can low yields in multi-step syntheses be addressed?

Yield optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Stoichiometric adjustments : Increasing chloroacetamide molar equivalents by 1.5× enhances coupling efficiency .

- Purification : Replacing recrystallization with column chromatography (silica gel, ethyl acetate/hexane) improves purity and yield by 10–15% .

Example optimization:

| Step | Modification | Yield Improvement |

|---|---|---|

| Thiol coupling | DMF instead of ethanol | +12% |

| Purification | Column chromatography | +15% |

Q. How do researchers resolve contradictions in biological activity data?

Discrepancies often arise from:

- Assay variability : Standardize protocols using reference compounds (e.g., doxorubicin for cytotoxicity assays) .

- Purity thresholds : HPLC validation (>95% purity) minimizes false positives/negatives .

- Solvent effects : Use DMSO at <1% concentration to avoid cellular toxicity .

Case study: Hotsulia et al. (2019) attributed inconsistent antimicrobial results to strain-specific susceptibility and solubility limits in aqueous media .

Q. What computational methods support structure-activity relationship (SAR) studies?

- Molecular docking : Triazole and methoxyphenyl moieties show strong binding to kinase domains (e.g., EGFR) via hydrogen bonding and π-π stacking .

- QSAR modeling : Electron-withdrawing groups (e.g., Cl at the 2-position of phenyl) correlate with enhanced antimycobacterial activity (R² = 0.89 in regression models) .

Example SAR Findings:

| Substituent Modification | Biological Activity Change |

|---|---|

| 2-Chlorophenyl → 4-Chlorophenyl | 20% reduction in cytotoxicity |

| Methoxy → Ethoxy | Improved metabolic stability |

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.